Ethyl 2-(2-(2-(((benzyloxy)carbonyl)amino)propan-2-yl)-4-(4-fluorophenyl)-1H-imidazol-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-(2-(((benzyloxy)carbonyl)amino)propan-2-yl)-4-(4-fluorophenyl)-1H-imidazol-1-yl)acetate is a complex organic compound that features a benzyloxycarbonyl-protected amino group, a fluorophenyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(2-(((benzyloxy)carbonyl)amino)propan-2-yl)-4-(4-fluorophenyl)-1H-imidazol-1-yl)acetate typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the imidazole ring with a fluorophenyl group, often using a palladium-catalyzed cross-coupling reaction.
Protection of the Amino Group: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) to prevent unwanted reactions during subsequent steps.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl-protected amino group.
Reduction: Reduction reactions can target the imidazole ring or the fluorophenyl group.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine or alcohol.
Scientific Research Applications
Ethyl 2-(2-(2-(((benzyloxy)carbonyl)amino)propan-2-yl)-4-(4-fluorophenyl)-1H-imidazol-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(2-(((benzyloxy)carbonyl)amino)propan-2-yl)-4-(4-fluorophenyl)-1H-imidazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl-protected amino group may be cleaved under physiological conditions, allowing the compound to interact with its target. The fluorophenyl group and imidazole ring contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2-(2-(((benzyloxy)carbonyl)amino)propan-2-yl)-4-phenyl-1H-imidazol-1-yl)acetate: Lacks the fluorine atom, which may affect its reactivity and binding properties.
Ethyl 2-(2-(2-(((benzyloxy)carbonyl)amino)propan-2-yl)-4-(4-chlorophenyl)-1H-imidazol-1-yl)acetate: Contains a chlorine atom instead of fluorine, potentially altering its chemical behavior.
Uniqueness
The presence of the fluorophenyl group in Ethyl 2-(2-(2-(((benzyloxy)carbonyl)amino)propan-2-yl)-4-(4-fluorophenyl)-1H-imidazol-1-yl)acetate imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets, distinguishing it from similar compounds.
Properties
CAS No. |
1261118-03-9 |
---|---|
Molecular Formula |
C24H26FN3O4 |
Molecular Weight |
439.5 g/mol |
IUPAC Name |
ethyl 2-[4-(4-fluorophenyl)-2-[2-(phenylmethoxycarbonylamino)propan-2-yl]imidazol-1-yl]acetate |
InChI |
InChI=1S/C24H26FN3O4/c1-4-31-21(29)15-28-14-20(18-10-12-19(25)13-11-18)26-22(28)24(2,3)27-23(30)32-16-17-8-6-5-7-9-17/h5-14H,4,15-16H2,1-3H3,(H,27,30) |
InChI Key |
RPKRLAJUTPXLDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C=C(N=C1C(C)(C)NC(=O)OCC2=CC=CC=C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.